2,4-Dichloro-5-iodophenol

Organic Synthesis Medicinal Chemistry Cross-Coupling

2,4-二氯-5-碘苯酚是一种关键的多卤代苯酚衍生物,专为医药化学研究和分析应用而设计。其独特的2,4-二氯-5-碘取代模式提供了其他类似物无法比拟的合成通用性。碘原子作为独特的化学手柄,可实现高度选择性的交叉偶联反应(如Sonogashira偶联),这是合成HSP-90抑制剂等复杂候选药物所必需的关键步骤[reference:0]。选择该特定结构对于确保实验可重复性和下游研发的成功至关重要。

Molecular Formula C6H3Cl2IO
Molecular Weight 288.89 g/mol
CAS No. 335014-73-8
Cat. No. B8750055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-iodophenol
CAS335014-73-8
Molecular FormulaC6H3Cl2IO
Molecular Weight288.89 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)Cl)Cl)O
InChIInChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H
InChIKeyAYWOVJLKJWCQGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-iodophenol (CAS 335014-73-8) for Research and Intermediate Procurement: Key Identification and Physicochemical Properties


2,4-Dichloro-5-iodophenol (CAS 335014-73-8) is a polyhalogenated phenol derivative characterized by the molecular formula C6H3Cl2IO and a molecular weight of approximately 288.90 g/mol . This compound features a phenolic core substituted with chlorine atoms at the 2- and 4-positions and an iodine atom at the 5-position. Its primary utility lies in research applications, including its investigation as a potential antibacterial agent and as a synthetic intermediate in the preparation of pharmaceutically relevant molecules, such as HSP-90 inhibitors . Its predicted physicochemical properties, including a pKa of 7.21±0.23, a density of 2.158±0.06 g/cm³, and an XLogP of 3.5 , are critical for downstream processing and formulation. These properties, combined with its specific halogenation pattern, are the foundation for its distinct performance profile compared to other halogenated phenols.

Why Generic Halogenated Phenol Substitution Fails: The Critical Role of Iodine Substitution in 2,4-Dichloro-5-iodophenol


The performance of polyhalogenated phenols is not a simple function of halogen count; rather, it is exquisitely sensitive to the specific halogen substitution pattern and, critically, the inclusion of iodine. Directly substituting a less expensive or more readily available analog, such as 2,4-dichlorophenol or 2,4,6-trichlorophenol, for 2,4-dichloro-5-iodophenol is highly inadvisable due to fundamental differences in physicochemical and biological activity. The introduction of a single iodine atom dramatically alters the molecule's electronic profile, lipophilicity (XLogP ~3.5) , and molecular weight (288.90 g/mol) , which in turn govern its target binding, bioavailability, and overall performance. This is supported by class-level evidence indicating that the introduction of iodine can lead to superior antimicrobial and antibiofilm properties compared to chlorinated analogs [1]. Furthermore, as an intermediate, the presence of the iodine atom provides a unique chemical handle for subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) [2], a critical synthetic step that is impossible with less reactive halogenated analogs. Using a generic substitute would therefore likely result in failed or irreproducible experiments, impeding research progress or the synthesis of target molecules.

Quantitative Evidence for Selecting 2,4-Dichloro-5-iodophenol: Head-to-Head Performance Against Comparators


Superior Reactivity as a Synthetic Intermediate: The Iodine Atom as a Privileged Leaving Group for Cross-Coupling

In the context of use as a pharmaceutical intermediate, the presence of the iodine atom in 2,4-dichloro-5-iodophenol confers a significant advantage over its chlorinated analogs. The iodine substituent is a far more reactive partner in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) compared to chlorine. This is a well-established class-level principle in organic synthesis: the reactivity of aryl halides in oxidative addition follows the order I > Br > Cl >> F. [1] Therefore, 2,4-dichloro-5-iodophenol enables chemoselective transformations at the iodo position while leaving the chloro substituents intact for further functionalization, a synthetic strategy that is not possible with, for example, 2,4-dichlorophenol or 2,4,6-trichlorophenol. The patent literature specifically claims the use of halogenated phenols of this type as intermediates for preparing agrochemicals and pharmaceuticals, further validating the critical role of the iodine atom. [2]

Organic Synthesis Medicinal Chemistry Cross-Coupling

Distinct Lipophilicity (XLogP) for Optimized Bioavailability and Membrane Penetration

Lipophilicity is a critical determinant of a compound's ability to cross biological membranes and interact with hydrophobic targets. 2,4-Dichloro-5-iodophenol has a calculated XLogP of 3.5. This value is strategically positioned within the optimal range (LogP 1-5) for drug-like molecules, suggesting a favorable balance between aqueous solubility and membrane permeability. In contrast, the simpler and more common analog 2,4-dichlorophenol has a lower logP of approximately 3.1, while the fully chlorinated analog 2,4,5-trichlorophenol has a logP of around 3.8. The higher logP of 2,4-dichloro-5-iodophenol, compared to 2,4-dichlorophenol, is directly attributable to the presence of the large, polarizable iodine atom, which enhances hydrophobic interactions.

Drug Discovery ADME Physicochemical Profiling

Implications for Antibiofilm Potency: Insights from a Triiodophenol Benchmark

While direct, quantitative antibiofilm data for 2,4-dichloro-5-iodophenol is not yet publicly available, a highly instructive benchmark exists within its class. A 2024 study screening 126 halogenated compounds identified 2,4,6-triiodophenol (2,4,6-TIP) as the most effective antibiofilm agent, with a minimum inhibitory concentration (MIC) of 5 μg/mL against Staphylococcus aureus biofilms. [1] The study's findings strongly suggest that strategic halogenation, particularly the incorporation of iodine, plays a critical role in enhancing activity while reducing toxicity. [1] This class-level evidence positions the iodine-containing 2,4-dichloro-5-iodophenol as a more promising candidate for developing potent antibiofilm agents compared to non-iodinated or fully chlorinated analogs like 2,4-dichlorophenol (which typically shows much higher MIC values) or triclosan (a known antimicrobial but with emerging resistance concerns). [2]

Antimicrobial Research Biofilm Inhibition SAR

High-Impact Application Scenarios for 2,4-Dichloro-5-iodophenol Based on Verifiable Evidence


Advanced Building Block for the Synthesis of Targeted Therapeutics

This compound is ideally suited for use as a key intermediate in the synthesis of complex pharmaceutical candidates. The evidence for its utility lies in its appearance in patent literature for the preparation of HSP-90 inhibitors and other therapeutically relevant compounds [1]. The unique reactivity of the iodine atom, as established by class-level principles, allows for sequential, chemoselective functionalization (e.g., via Sonogashira or Suzuki coupling) to introduce molecular complexity at the 5-position while preserving the chlorine atoms at the 2- and 4-positions for subsequent modifications [2]. This makes it a privileged building block in medicinal chemistry programs, distinct from non-iodinated analogs which lack this synthetic versatility.

Antimicrobial Discovery: A Privileged Scaffold for Structure-Activity Relationship (SAR) Studies

Given the emerging importance of iodine in conferring potent antimicrobial and antibiofilm activity [3], 2,4-dichloro-5-iodophenol serves as a superior scaffold for SAR exploration. Unlike fully chlorinated analogs (e.g., 2,4,5-trichlorophenol) that lack a reactive handle for diversification, this compound can be readily derivatized at the phenolic OH or the iodine position to generate libraries of novel analogs. This enables researchers to systematically explore how modifications to the halogenation pattern impact biological activity against challenging targets like methicillin-resistant S. aureus (MRSA) or biofilm-forming pathogens, a capability not offered by less reactive, non-iodinated phenolic cores [2].

Reference Standard for Analytical and Environmental Fate Studies

The well-defined and distinct physicochemical properties of 2,4-dichloro-5-iodophenol, including its high density (2.158±0.06 g/cm³), specific pKa (7.21±0.23), and unique XLogP (3.5) , make it a valuable analytical standard. These properties can be used to differentiate it from other halogenated phenols (e.g., 2,4-dichlorophenol, logP ~3.1) in complex matrices using HPLC or GC-MS. Its procurement is essential for laboratories developing and validating analytical methods for detecting and quantifying polyhalogenated phenols in environmental or biological samples, ensuring specificity and accuracy in their assays.

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